molecular formula C17H10F4N2O B13117358 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile

Cat. No.: B13117358
M. Wt: 334.27 g/mol
InChI Key: AVUWROOUVUJSFO-UHFFFAOYSA-N
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Description

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The addition of fluorine atoms and trifluoromethoxy groups enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves multiple steps. One common method includes the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C yields a mixture of fluorinated indoline derivatives . Subsequent reactions with potassium hydroxide in methanol can produce the desired fluorinated indole compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while reduction can produce indoline derivatives .

Scientific Research Applications

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms, trifluoromethoxy group, and acetonitrile moiety.

Properties

Molecular Formula

C17H10F4N2O

Molecular Weight

334.27 g/mol

IUPAC Name

2-[4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile

InChI

InChI=1S/C17H10F4N2O/c18-14-7-12(8-15-16(14)11(4-5-22)9-23-15)10-2-1-3-13(6-10)24-17(19,20)21/h1-3,6-9,23H,4H2

InChI Key

AVUWROOUVUJSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)F)C(=CN3)CC#N

Origin of Product

United States

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